

# A Comprehensive Spectroscopic Guide to 2-Hydroxyethyl Acetate

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## Compound of Interest

Compound Name: 2-Hydroxyethyl acetate

CAS No.: 65071-98-9

Cat. No.: B7771454

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This technical guide offers an in-depth exploration of the spectroscopic profile of **2-Hydroxyethyl acetate** (CAS 542-59-6), a bifunctional molecule of significant interest in chemical synthesis and materials science.<sup>[1][2]</sup> As a compound possessing both a primary hydroxyl and an ester functional group, its characterization through various spectroscopic techniques is fundamental to quality control, reaction monitoring, and structural elucidation. This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Spectroscopic Overview

**2-Hydroxyethyl acetate**, also known as ethylene glycol monoacetate, has a simple yet informative molecular structure that gives rise to a distinct spectroscopic fingerprint.<sup>[1][2][3]</sup> Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification and characterization.

### Molecular Structure of 2-Hydroxyethyl Acetate

Caption: Chemical structure of **2-Hydroxyethyl acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Hydroxyethyl acetate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

### $^1\text{H}$ NMR Spectroscopy

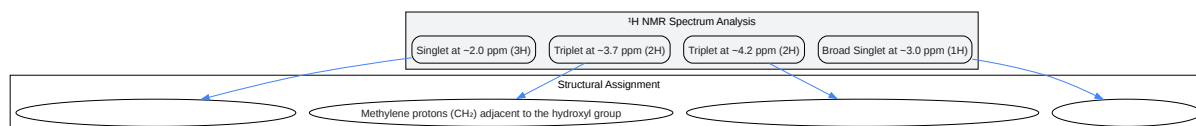
The  $^1\text{H}$  NMR spectrum of **2-Hydroxyethyl acetate** is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts ( $\delta$ ) are influenced by the electronegativity of the neighboring oxygen atoms.

Table 1:  $^1\text{H}$  NMR Spectral Data for **2-Hydroxyethyl Acetate**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~2.0	Singlet	3H	$\text{CH}_3\text{-C=O}$
b	~3.7	Triplet	2H	$\text{HO-CH}_2\text{-}$
c	~4.2	Triplet	2H	$\text{-CH}_2\text{-O-C=O}$
d	~3.0	Singlet (broad)	1H	$\text{-OH}$

Note: Chemical shifts can vary slightly depending on the solvent used.[\[4\]](#)

$^1\text{H}$  NMR Interpretation Workflow



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Caption: Workflow for assigning proton signals in the  $^1\text{H}$  NMR spectrum.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **2-Hydroxyethyl acetate** displays four signals, corresponding to the four carbon atoms in different chemical environments.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **2-Hydroxyethyl Acetate**

Signal	Chemical Shift (ppm)	Assignment
1	~21.0	$\text{CH}_3\text{-C=O}$
2	~60.5	$\text{HO-CH}_2\text{-}$
3	~65.0	$\text{-CH}_2\text{-O-C=O}$
4	~171.0	$\text{-C=O}$

Note: Chemical shifts can vary slightly depending on the solvent used.[4]

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve ~10-20 mg of **2-Hydroxyethyl acetate** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Hydroxyethyl acetate** shows characteristic absorption bands for the hydroxyl and ester groups.<sup>[1]</sup>

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Description
~3400 (broad)	O-H (hydroxyl)	Alcohol stretch
~1740 (strong)	C=O (ester)	Carbonyl stretch
~1240	C-O (ester)	C-O stretch
~1050	C-O (alcohol)	C-O stretch

Note: Data represents typical absorption bands.<sup>[1][5]</sup>

## Experimental Protocol for IR Spectroscopy (Liquid Film)

- **Sample Preparation:** Place a small drop of neat **2-Hydroxyethyl acetate** onto a salt plate (e.g., NaCl or KBr).

- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Spectrum:** Place the salt plate with the sample in the spectrometer and acquire the IR spectrum.
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

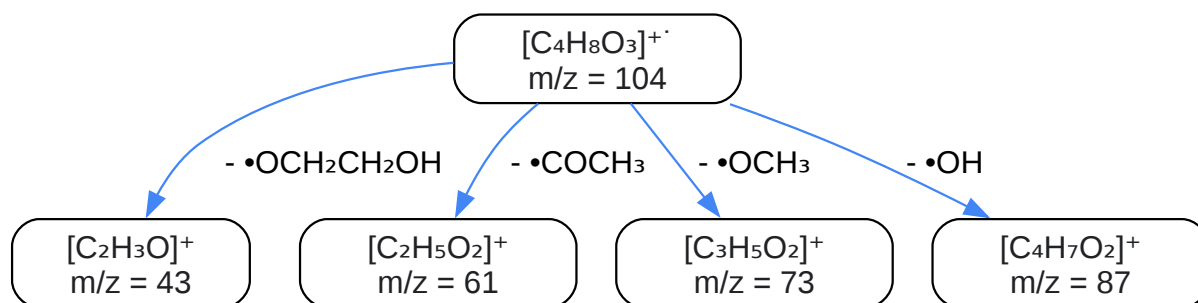
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Hydroxyethyl acetate**, the molecular ion peak and characteristic fragment ions can be observed.

Table 4: Mass Spectrometry Data

m/z	Interpretation
104	Molecular Ion [M] <sup>+</sup>
87	[M - OH] <sup>+</sup>
73	[M - OCH <sub>3</sub> ] <sup>+</sup>
61	[HOCH <sub>2</sub> CH <sub>2</sub> O] <sup>+</sup>
45	[HOCH <sub>2</sub> ] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

Note: Fragmentation patterns can vary depending on the ionization method used.[\[6\]](#)

Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation pathways for **2-Hydroxyethyl acetate** in mass spectrometry.

## Experimental Protocol for Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of **2-Hydroxyethyl acetate**. The combination of NMR, IR, and MS techniques offers a powerful analytical toolkit for researchers and scientists. By understanding the principles behind each technique and the correlation

between molecular structure and spectral output, professionals in drug development and other scientific fields can confidently utilize this versatile compound in their work.

## References

- 1,2-Ethanediol, monoacetate - NIST WebBook. [[Link](#)]
- Glycol monoacetate | C<sub>4</sub>H<sub>8</sub>O<sub>3</sub> | CID 10960 - PubChem. [[Link](#)]
- CAS No : 542-59-6 | Product Name : **2-Hydroxyethyl Acetate** - Pharmaffiliates. [[Link](#)]

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## Sources

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